molecular formula C32H24N2O4 B2526158 4-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]-N-(4-methoxyphenyl)benzenecarboxamide CAS No. 956390-05-9

4-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]-N-(4-methoxyphenyl)benzenecarboxamide

Cat. No. B2526158
CAS RN: 956390-05-9
M. Wt: 500.554
InChI Key: VJHVFHYRDUMOKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]-N-(4-methoxyphenyl)benzenecarboxamide is a useful research compound. Its molecular formula is C32H24N2O4 and its molecular weight is 500.554. The purity is usually 95%.
BenchChem offers high-quality 4-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]-N-(4-methoxyphenyl)benzenecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]-N-(4-methoxyphenyl)benzenecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Characterization

Complex molecular compounds, such as the one specified, often undergo extensive structural analysis to understand their physical and chemical properties. Studies like those on "10-Methyl-9,11-annulated dibenzobarrelene" provide insights into how benzene rings' arrangements and interactions, such as π–π stacking and weak C—H...π interactions, can influence molecular stability and reactivity. This understanding is fundamental for applications in materials science and molecular engineering (Devassia et al., 2018).

Synthetic Pathways and Chemical Reactions

Research into synthetic methods and the reactivity of complex polycyclic compounds is crucial for developing new pharmaceuticals, materials, and chemical tools. For instance, the work on "Paxdaphnine B: a 1,19-bisnor-daphniphyllum alkaloid" explores the synthesis of new alkaloids with complex structures, providing a basis for synthesizing novel compounds with potential biological activities (Lu et al., 2007).

Potential Biological Activities

Compounds with intricate structures, such as the one mentioned, are of significant interest in drug discovery and biological studies. The exploration of natural compounds and their derivatives, like in the study of "New benzamide derivatives and NO production inhibitory compounds from Limonia acidissima," indicates the potential for finding new therapeutic agents with anti-inflammatory or antimicrobial properties (Kim et al., 2009).

properties

IUPAC Name

4-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(4-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H24N2O4/c1-38-21-16-12-19(13-17-21)33-30(35)18-10-14-20(15-11-18)34-31(36)28-26-22-6-2-3-7-23(22)27(29(28)32(34)37)25-9-5-4-8-24(25)26/h2-17,26-29H,1H3,(H,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJHVFHYRDUMOKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4C(C3=O)C5C6=CC=CC=C6C4C7=CC=CC=C57
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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